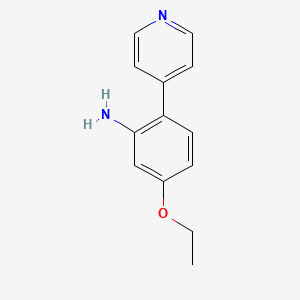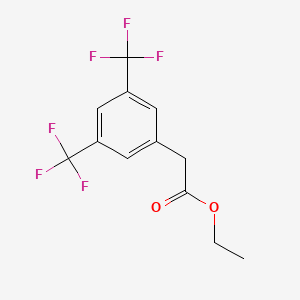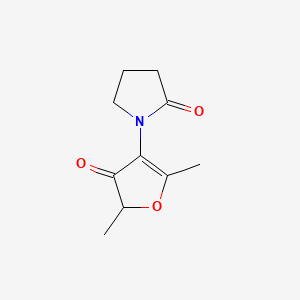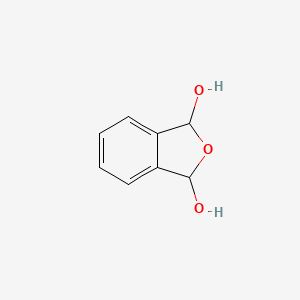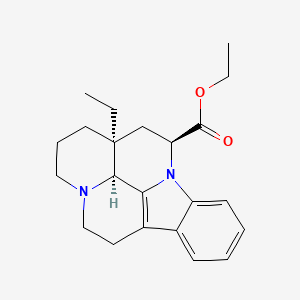
Dihydrovinpocetine, (+)-(14beta)-
Descripción general
Descripción
“Dihydrovinpocetine, (+)-(14beta)-” is a chemical compound with the molecular formula C22H28N2O2 and a molecular weight of 352.47 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Dihydrovinpocetine, (+)-(14beta)-” involves a reaction with hydrogen and Rh on carbon in methanol at 25 degrees Celsius under 4500.4 Torr . The yield of the reaction was not provided .
Physical And Chemical Properties Analysis
“Dihydrovinpocetine, (+)-(14beta)-” has a molecular formula of C22H28N2O2 and a molecular weight of 352.47 . Further details about its physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Neuroprotective Effects and Brain Function Enhancement
Vinpocetine, from which Dihydrovinpocetine is derived, has been extensively studied for its neuroprotective effects and its role in enhancing brain function. Clinical and non-clinical investigations have demonstrated its efficacy in improving cerebral blood flow and oxygen utilization, which can be beneficial in treating cerebrovascular disorders. Studies employing positron emission tomography (PET) and other methods have shown that Vinpocetine rapidly enters the brain and exhibits a heterogeneous distribution pattern, with significant uptakes in regions such as the thalamus, basal ganglia, and visual cortex. This distribution correlates with the drug's potential in increasing regional cerebral blood flow and glucose metabolism, especially in conditions like chronic ischemic post-stroke states (Á. Vas et al., 2002).
Impact on Cellular Metabolism and Calcium Dynamics
At the cellular level, Vinpocetine has been shown to inhibit the elevation of intracellular calcium levels, which often precede cell damage due to ischemic conditions. By modulating cellular calcium influx, Vinpocetine provides a protective mechanism against cell damage in the brain's vulnerable regions, such as the CA1 area of the hippocampus. This action is crucial for its neuroprotective properties, as excessive calcium levels can lead to cell death (T. Zelles et al., 2001).
Antioxidant and Anti-inflammatory Properties
Dihydrovinpocetine and its precursors have also been noted for their antioxidant and anti-inflammatory effects, which are vital in managing neurodegenerative diseases. By reducing oxidative stress and modulating inflammatory pathways, these compounds can mitigate the progression of conditions associated with chronic inflammation and oxidative cell damage. This is particularly relevant in the context of aging and diabetes, where oxidative stress plays a significant role in disease progression and complications (Shermineh Moini-Nodeh et al., 2021).
Role in Diabetic Nephropathy and Vascular Health
In the realm of diabetic complications, Vinpocetine has been shown to have beneficial effects on nephropathy, a common and serious complication of diabetes. By attenuating proteinuria and podocyte injury in diabetic nephropathy models, Vinpocetine offers a promising avenue for reducing the impact of kidney damage in diabetic patients. Its actions in improving vascular health and reducing neointimal hyperplasia post-injury also highlight its potential in managing diabetic vascular complications, contributing to a broader understanding of its therapeutic applications beyond direct neuroprotection (W. Wadie & Dalia M. El-Tanbouly, 2017).
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
Mecanismo De Acción
Target of Action
Dihydrovinpocetine is a synthetic derivative of the vinca alkaloid Its parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease .
Mode of Action
The mechanism of action of vinpocetine, from which dihydrovinpocetine is derived, involves three potential effects: blockage of sodium channels, reduction of cellular calcium influx, and antioxidant activity
Biochemical Pathways
It’s known that changes at the metabolome level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Pharmacokinetics
Online tools such as admetlab 20 and the ADME calculator can be used to predict these properties for new compounds. These tools use machine learning algorithms trained on large datasets of known drug properties to make their predictions.
Result of Action
The parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as diet, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all impact how a drug is metabolized and its overall effectiveness . .
Propiedades
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQRLRRCXIJFW-DWLFOUALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57517-54-1 | |
| Record name | Dihydrovinpocetine, (+)-(14beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057517541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROVINPOCETINE, (+)-(14.BETA.)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147V01G6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using (−)-dihydrovinpocetine as a chiral auxiliary in enantioselective hydrogenations?
A1: Chiral auxiliaries are crucial for enantioselective synthesis, allowing the creation of specific enantiomers of chiral molecules. (−)-Dihydrovinpocetine, a compound derived from the alkaloid vinpocetine, has shown promise as a novel chiral auxiliary in enantioselective hydrogenations. The research demonstrates its application in the hydrogenation of isophorone [] and ethyl pyruvate [], showcasing its potential to induce chirality in the products.
Q2: Can you provide details on the reactions where (−)-dihydrovinpocetine was used as a chiral auxiliary?
A2: The provided research highlights two key reactions:
- Hydrogenation of isophorone: The first study [] explored the effectiveness of (−)-dihydrovinpocetine in controlling the stereochemistry during the hydrogenation of isophorone. While specific results aren't detailed in the abstract, the research aimed to assess the enantiomeric excess achieved using this novel auxiliary.
- Hydrogenation of ethyl pyruvate: The second study [] focused on using (−)-dihydrovinpocetine in the hydrogenation of ethyl pyruvate, another prochiral substrate. Again, the abstract doesn't mention specific results, but the study aimed to evaluate the impact of the chiral auxiliary on the enantioselectivity of the reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




